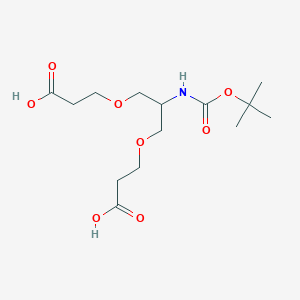
2-(t-Butoxycarbonylamido)-1,3-bis (carboxylethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(t-Butoxycarbonylamido)-1,3-bis (carboxylethoxy)propane”, also known as BOC-DPPE, is a biochemical used for proteomics research . It has a molecular formula of C14H25NO8 and a molecular weight of 335.35 g/mol .
Physical and Chemical Properties Analysis
“this compound” is soluble in DCM . Its molecular weight is 335.35 g/mol .Applications De Recherche Scientifique
Dental Composites : A study by Pereira, Nunes, and Kalachandra (2002) focused on dental composites using dimethacrylate comonomer compositions, including Bis-GMA, a compound structurally related to 2-(t-Butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane. They explored its use in dental composites, analyzing the network properties through techniques like MRI, NMR, and DSC & FTIR (Pereira, Nunes, & Kalachandra, 2002).
Fluorous Chemistry : A study by Lo et al. (2014) discussed the synthesis and characterization of fluorous ethers with nonafluoro-tert-butoxy groups, which are structurally similar to the compound of interest. This work contributes to sustainable fluorous chemistry, which is important for environmental and industrial applications (Lo et al., 2014).
Bioremediation : Chhaya and Gupte (2013) investigated the use of laccase from Fusarium incarnatum in bioremediation of Bisphenol A, a compound related to 2-(t-Butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane, using a reverse micelles system. This study highlights the potential of using enzymes in the biodegradation of environmental pollutants (Chhaya & Gupte, 2013).
Polyoxometalates : Research by Niu et al. (2011) on the construction and isomeric transformation of polyoxometalates directed by bis(pyridinium)alkane templates, including compounds structurally similar to the chemical of interest, demonstrates its potential in the development of inorganic-organic hybrid materials (Niu et al., 2011).
Poly(Amide-Imide) Polymers : Faghihi, Shabanian, and Valikhani (2011) synthesized new poly(amide-imide)s based on 1,3-Bis[4,4′-(Trimellitimido) Phenoxy] Propane. Their work contributes to the development of high-performance polymers with applications in various industrial sectors (Faghihi, Shabanian, & Valikhani, 2011).
Cocrystal Synthesis : Cui et al. (2017) synthesized cocrystals based on bis(benzimidazole) derivatives and aromatic carboxylic acids. This research is relevant to the synthesis of complex molecular systems that can have applications in pharmaceuticals and materials science (Cui et al., 2017).
Bisphenol A Alternatives : Yin, Liu, and He (2016) conducted a study on alternative dental resins to Bis-GMA, a compound related to 2-(t-Butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane, exploring new materials for dental applications with better physicochemical properties (Yin, Liu, & He, 2016).
Bisthiourea Compounds : Research by Pansuriya et al. (2012) on bisthiourea derivatives provides insights into the thermal and structural properties of compounds structurally related to 2-(t-Butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane. This has implications for materials science and chemistry (Pansuriya et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO8/c1-14(2,3)23-13(20)15-10(8-21-6-4-11(16)17)9-22-7-5-12(18)19/h10H,4-9H2,1-3H3,(H,15,20)(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUILVSYYIWPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCC(=O)O)COCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120446 |
Source


|
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398044-54-6 |
Source


|
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398044-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
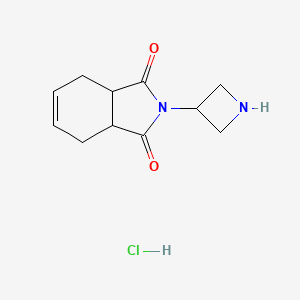
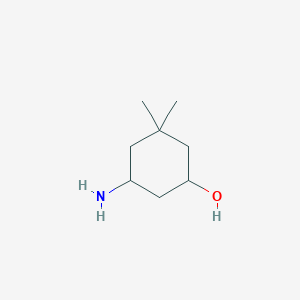
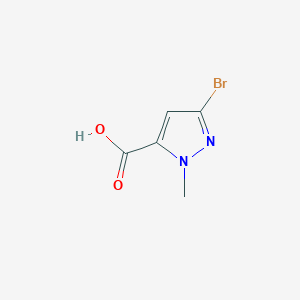
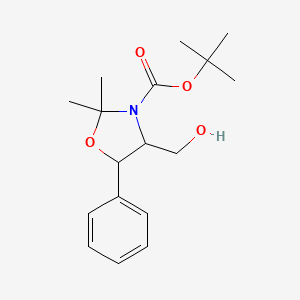
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)

![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)
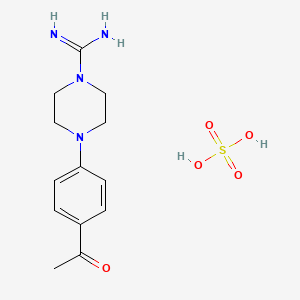
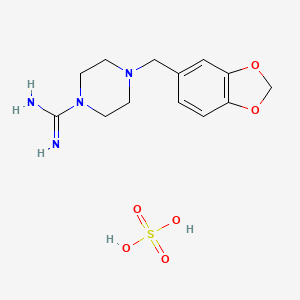
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)


![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1379834.png)
